N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely consist of a quinazoline core with a 4-chloro-2-methylphenyl group attached at the nitrogen, and methoxy groups at the 6 and 7 positions .
Chemical Reactions Analysis
The reactivity of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups .
Scientific Research Applications
Pharmacological Potential in Cancer Research
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, as a chemical entity, does not directly appear in the reviewed literature. However, the exploration of similar compounds, especially those within the quinazoline derivatives, suggests a potential avenue for anticancer research. Quinazoline derivatives have been noted for their diverse pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties. For instance, chloroquine-containing compounds, related by their structural motif to quinazolines, have been repurposed in the management of various diseases beyond their antimalarial use, demonstrating a capacity for biochemical properties that could be beneficial in cancer therapy. This suggests that N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine could be investigated for similar pharmacological activities, given its structural similarities to these bioactive compounds (Njaria et al., 2015).
Role in Neurodegenerative Disease Treatment
The investigation of heterocyclic compounds, particularly those featuring a quinazoline scaffold, also extends to neurodegenerative diseases. Compounds similar in structure to N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine have been considered for their neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound within the same broad family of heterocyclic amines, has shown promise in neuroprotective, antiaddictive, and antidepressant activities in animal models. This suggests a potential research direction for exploring the effects of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine on the central nervous system and its disorders (Antkiewicz‐Michaluk et al., 2018).
Antimicrobial and Antitubercular Activities
The structural framework of quinazoline derivatives has been associated with significant antimicrobial and antitubercular activities. Research on compounds with similar structural features has demonstrated efficacy against various microbial strains, including resistant forms of tuberculosis. This highlights a potential area of application for N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in developing new antimicrobial agents, particularly in the fight against tuberculosis and other bacterial infections (Asif, 2014).
Safety and Hazards
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-6-11(18)4-5-13(10)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSUZUSZQALED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
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